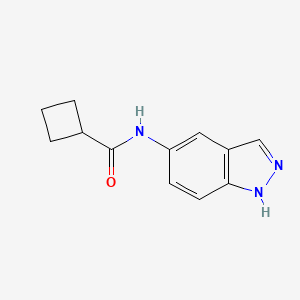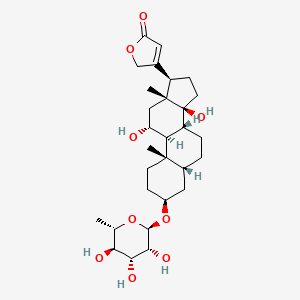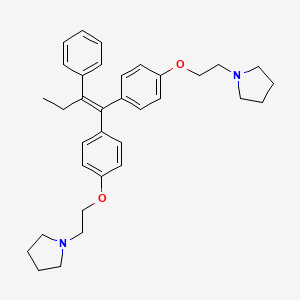![molecular formula C10H15BrN4O2 B1680689 N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide CAS No. 366-71-2](/img/structure/B1680689.png)
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide is a chemical compound with the molecular formula C10H14N4O2•BrH and a molecular weight of 303.20 . This compound is known for its unique structure, which includes a hydrazine group, a methyl group, and an allophanoylbenzyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide involves several steps. The primary synthetic route includes the reaction of 1-methylhydrazine with p-allophanoylbenzyl bromide under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include the corresponding hydrazone and carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield the corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Mechanism of Action
The mechanism of action of N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of their activity. Additionally, the compound can modulate cell signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide can be compared with other similar compounds, such as:
1-Methylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the allophanoylbenzyl group.
p-Allophanoylbenzyl bromide: A precursor in the synthesis of the compound, which lacks the hydrazine group.
Hydrazine derivatives: Compounds like phenylhydrazine and benzylhydrazine, which have similar chemical properties but different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to other hydrazine derivatives.
Properties
CAS No. |
366-71-2 |
|---|---|
Molecular Formula |
C10H15BrN4O2 |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide;hydrobromide |
InChI |
InChI=1S/C10H14N4O2.BrH/c1-12-13-6-7-2-4-8(5-3-7)9(15)14-10(11)16;/h2-5,12-13H,6H2,1H3,(H3,11,14,15,16);1H |
InChI Key |
NRPOABPFGVJPAT-UHFFFAOYSA-N |
SMILES |
CNNCC1=CC=C(C=C1)C(=O)NC(=O)N.Br |
Canonical SMILES |
CNNCC1=CC=C(C=C1)C(=O)NC(=O)N.Br |
Appearance |
Solid powder |
Key on ui other cas no. |
366-71-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-2-p-allophanoylbenzylhydrazine hydrobromide Ro 4-6824 Ro-4-6824 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)






